molecular formula C22H19N5S2 B2614090 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 315683-03-5

7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2614090
CAS No.: 315683-03-5
M. Wt: 417.55
InChI Key: VFSVYVZXRAMXFK-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, a heterocycle that has been used in various areas of drug design . The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds derived from the core structure of "7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine" have been synthesized and evaluated for their antimicrobial properties. For instance, a study by El-Gazzar, Aly, Zaki, and Hafez (2008) explored the synthesis of pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, revealing some of the synthesized compounds exhibited notable antibacterial and antifungal activities (El-Gazzar, Aly, Zaki, & Hafez, 2008).

Chemical Transformations and Synthesis Techniques

The compound's derivatives have been subject to various chemical transformations to explore new synthesis methodologies and compound structures. For example, the Dimroth rearrangement has been applied to synthesize and interconvert isomeric triazolothienopyrimidines, highlighting the compound's versatility in chemical synthesis (Hamed, El‐Ashry, Zeid, & Badr, 2008).

Heterocyclic Chemistry and Novel Derivatives

Research has extended into heteroaromatization processes with compounds like 4-hydroxycoumarin to synthesize new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These studies contribute to the expansion of heterocyclic chemistry, offering new insights into the reactivity and potential applications of these compounds (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).

Bioactivity and Pharmacological Potential

The derivatives of "this compound" have been studied for their bioactivity, including DNA photocleavage activity and potential antitumor properties. For example, Sharma, Kumar, Khare, Gupta, and Beniwal (2015) synthesized a series of novel 3-(Quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives and evaluated their DNA photocleavage activity, revealing promising results at specific concentrations (Sharma, Kumar, Khare, Gupta, & Beniwal, 2015).

Mechanism of Action

Target of Action

The primary targets of 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1Similar compounds have been evaluated for their activity against c-met kinase .

Mode of Action

The exact mode of action of 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1Related compounds have been found to intercalate dna .

Biochemical Pathways

The biochemical pathways affected by 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1Similar compounds have shown to affect various pathways, including antiviral and antimicrobial activities .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1

Result of Action

The molecular and cellular effects of 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1Similar compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the versatility of 1,2,4-triazolo[1,5-a]pyrimidines in drug design , this compound could potentially be explored for similar applications.

Properties

IUPAC Name

7-methyl-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5S2/c1-12-7-8-15-17(9-12)28-20-19(15)21(24-11-23-20)29-22-26-25-18-10-13(2)14-5-3-4-6-16(14)27(18)22/h3-6,10-12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSVYVZXRAMXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SC4=NN=C5N4C6=CC=CC=C6C(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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